2-Bromoallylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53432. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

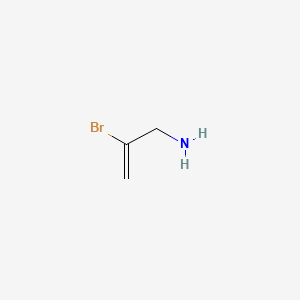

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSISDMYBCYBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219588 | |

| Record name | Allylamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-51-7 | |

| Record name | 2-Propen-1-amine, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6943-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6943-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoprop-2-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV82C960TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromoallylamine: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallylamine is a versatile bifunctional molecule that has emerged as a valuable building block in contemporary organic synthesis. Its unique structure, featuring a primary amine and a vinyl bromide moiety, allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless liquid that may discolor over time, especially when exposed to light and air. It is advisable to store it at low temperatures in a dark container.[1] It is characterized by the following physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₃H₆BrN | [2] |

| Molecular Weight | 135.99 g/mol | [2] |

| Boiling Point | 65-68 °C at 100 mmHg | [1] |

| Refractive Index (n²⁵_D) | 1.5075–1.5085 | [1] |

| CAS Number | 6943-51-7 | [2] |

Chemical Structure and Spectroscopic Data

The structure of this compound features a primary amine attached to an allyl group, with a bromine atom substituted at the second carbon of the propene chain.

Caption: Molecular structure of this compound.

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The two protons of the aminomethyl group (-CH₂-N) would appear as a doublet. The two geminal protons on the terminal carbon of the double bond (=CH₂) would likely appear as two distinct signals, each being a singlet or a narrow multiplet. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bearing the bromine atom (C-Br) will be significantly deshielded and appear downfield. The methylene carbon attached to the nitrogen (-CH₂-N) will also be deshielded, while the terminal vinyl carbon (=CH₂) will appear in the typical alkene region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C=C stretching vibration will be observed around 1630 cm⁻¹. The C-Br stretching frequency typically appears in the fingerprint region, below 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks at m/z 135 and 137. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of a hydrogen atom or the vinyl group.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a modified Delépine reaction.[1] This method involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine.[1]

Caption: Delépine reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Delépine Reaction[1]

Step 1: Formation of 2-Bromoallylhexaminium Bromide

-

In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a solution of hexamethylenetetramine in chloroform.

-

Heat the solution to reflux with stirring.

-

Add 2,3-dibromopropene dropwise to the refluxing solution over a period of one hour.

-

Continue to stir the reaction mixture at reflux for an additional three hours.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the precipitated crude 2-bromoallylhexaminium bromide by suction filtration and air-dry.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 2-bromoallylhexaminium bromide in a warm solution of ethanol, water, and concentrated hydrochloric acid.

-

Allow the reaction mixture to stand at room temperature for 24 hours, during which time ammonium chloride will precipitate.

-

Remove the ammonium chloride by suction filtration.

-

Concentrate the mother liquor under reduced pressure.

-

Dissolve the residue in water and cool the solution in an ice bath.

-

Make the solution strongly alkaline (pH > 13) by the addition of a sodium hydroxide solution.

-

Separate the resulting oily layer of this compound.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Filter and distill the solution under reduced pressure to obtain pure this compound.

Causality behind Experimental Choices: The use of hexamethylenetetramine allows for the selective formation of the primary amine, avoiding the over-alkylation that can occur with ammonia.[4] The acidic hydrolysis of the intermediate quaternary ammonium salt is a clean and efficient method to liberate the desired amine.[1] Distillation under reduced pressure is crucial to prevent polymerization of the product.[3]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The primary amine can act as a nucleophile, while the vinyl bromide moiety can participate in a variety of cross-coupling reactions.

Reactions at the Amine Group

As a primary amine, this compound readily undergoes reactions typical of this functional group, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions allow for the introduction of the 2-bromoallyl group into a wide range of molecular scaffolds.

Reactions at the Vinyl Bromide Group

The vinyl bromide functionality of this compound is particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of this compound with boronic acids or their derivatives is a powerful method for the synthesis of 2-aryl- or 2-vinyl-allylamines.[5][6] These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Caption: Suzuki-Miyaura coupling of this compound.

-

Other Cross-Coupling Reactions: this compound can also participate in other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other scaffolds of medicinal interest. The ability to functionalize both the amine and the vinyl bromide moieties provides a high degree of molecular diversity. For instance, the allylamine backbone is a common structural motif in many bioactive molecules, and the 2-bromoallyl group serves as a handle for further synthetic elaboration.

While specific examples of marketed drugs directly synthesized from this compound are not widely documented in readily available literature, its potential as a key building block is evident from its reactivity profile. It can be utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug classes.[7] For example, intramolecular cyclization reactions or multi-component reactions involving this compound can lead to the formation of substituted pyrrolidines, piperidines, and other important heterocyclic systems.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as a flammable liquid and vapor.[8] It is corrosive and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety goggles or a face shield.

-

Wear a lab coat or other protective clothing.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex and diverse molecular architectures. Its utility in the synthesis of substituted allylamines and heterocyclic compounds highlights its potential for applications in drug discovery and development. As with any reactive chemical, proper safety precautions must be strictly followed when handling this compound.

References

-

Bottini, A. T.; Olsen, R. E. This compound. Org. Synth.1964 , 44, 18. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. This compound, GHS Classification. National Center for Biotechnology Information. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Bottini, A. T.; Olsen, R. E. N-(2-bromoallyl)ethylamine. Org. Synth.1964 , 44, 53. [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Organic Chemistry Portal. Delepine reaction. [Link]

-

Bioactive molecules containing homoallylamine. - ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C3H6BrN | CID 23374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Heterocycle synthesis [organic-chemistry.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

The Versatile Role of 2-Bromoallylamine in Modern Organic Synthesis: A Technical Guide

Abstract

2-Bromoallylamine stands as a pivotal bifunctional reagent in the arsenal of synthetic organic chemists. Its unique structure, possessing both a nucleophilic primary amine and a reactive vinyl bromide moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its utility in the construction of nitrogen-containing heterocycles and the synthesis of functionalized polymers. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Chemical Potential of a Bifunctional Building Block

This compound (C₃H₆BrN) is a colorless to light yellow liquid that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of two distinct reactive sites: the primary amine, which can act as a nucleophile or be readily functionalized, and the vinyl bromide, which can participate in a variety of coupling and cyclization reactions. This dual reactivity makes it an ideal precursor for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products.

The strategic importance of bifunctional reagents like this compound lies in their ability to introduce molecular complexity in a controlled and efficient manner, often through cascade or domino reactions. This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps and reducing waste.

Synthesis of this compound: The Delépine Reaction

A reliable and scalable method for the preparation of this compound is the Delépine reaction.[1][2] This reaction involves the treatment of an alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt. In the case of this compound, 2,3-dibromopropene is used as the starting material.

The primary advantage of the Delépine reaction is the selective formation of the primary amine without the common side-products of over-alkylation often seen with other amination methods.[2]

Experimental Protocol: Synthesis of this compound via the Delépine Reaction[1]

Step 1: Formation of the Hexaminium Salt

-

In a well-ventilated fume hood, a solution of hexamethylenetetramine (1.10 moles) in chloroform (1250 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The solution is heated to reflux with stirring.

-

2,3-dibromopropene (1.00 mole) is added dropwise over 1 hour.

-

The reaction mixture is stirred at reflux for an additional 3 hours and then allowed to stand overnight.

-

The precipitated crude yellow 2-bromoallylhexaminium bromide is collected by suction filtration after cooling the mixture in an ice bath. The expected yield is 86-91%.

Step 2: Hydrolysis to this compound

-

The crude 2-bromoallylhexaminium bromide (0.60 moles) is dissolved in a warm solution of water (400 mL), ethanol (2 L), and 12N hydrochloric acid (480 mL).

-

The mixture is allowed to stand for 24 hours, during which time ammonium chloride precipitates.

-

The precipitate is removed by suction filtration.

-

The mother liquor is concentrated to a volume of approximately 600 mL.

-

The concentrated solution is cooled in an ice bath and made strongly alkaline (pH 13) with 6N sodium hydroxide solution.

-

The resulting two-phase mixture is separated, and the aqueous phase is extracted with ether.

-

The combined organic phases are washed with saturated sodium chloride solution and dried over potassium carbonate.

-

The final product, colorless this compound, is obtained by distillation. The expected yield is 59-72%.

Application in Heterocycle Synthesis: Crafting Nitrogenous Scaffolds

The bifunctional nature of this compound makes it an exceptional tool for the construction of nitrogen-containing heterocycles, which are core structures in a vast number of bioactive molecules.

Synthesis of Pyrrolidines and Piperidines via Radical Cyclization

Radical cyclization reactions offer a powerful method for the formation of five- and six-membered rings. Derivatives of this compound are excellent precursors for these transformations. The general strategy involves the generation of a radical at the vinyl bromide position, which then undergoes an intramolecular cyclization onto a suitably positioned double bond.

A common approach involves the N-alkylation of this compound with an allyl group, followed by a tin-mediated radical cyclization. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) is a key consideration, with the formation of the five-membered ring being kinetically favored in many cases.

Figure 1: General mechanism for the tin-mediated radical cyclization of an N-allyl-N-(2-bromoallyl)amine derivative to form a 3-methylene-pyrrolidine.

Experimental Protocol: Synthesis of 1-Benzyl-3-methylene-pyrrolidine (Representative)

Step 1: N-Benzylation and N-Allylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.1 eq) and allyl bromide (1.1 eq) sequentially.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-allyl-N-benzyl-2-bromoallylamine.

Step 2: Radical Cyclization

-

In a round-bottom flask, dissolve the N-allyl-N-benzyl-2-bromoallylamine (1.0 eq) in deoxygenated benzene.

-

Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (azobisisobutyronitrile, 0.1 eq).

-

Reflux the mixture under an inert atmosphere for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 1-benzyl-3-methylene-pyrrolidine.

Synthesis of Indoles via Palladium-Catalyzed Cyclization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. N-Aryl derivatives of this compound can undergo intramolecular Heck-type reactions to afford valuable indole scaffolds. This transformation typically involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered aniline and subsequent reductive elimination.

Figure 2: Simplified catalytic cycle for the palladium-catalyzed synthesis of 2-methylindole from N-(2-bromoallyl)aniline.

This compound in Polymer Chemistry: A Functional Monomer and Initiator

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be utilized as both a monomer and an initiator for controlled radical polymerization.

This compound Derivatives as Initiators for Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The carbon-bromine bond in this compound and its derivatives can serve as an efficient initiating site for ATRP. The amine functionality can be used to anchor the initiator to a surface or to another polymer chain, allowing for the synthesis of graft and block copolymers.

Table 1: Key Parameters for ATRP

| Parameter | Description |

| Initiator | An alkyl halide, such as an N-acylated this compound. |

| Catalyst | A transition metal complex, typically copper(I) with a nitrogen-based ligand. |

| Monomer | A wide variety of vinyl monomers, such as styrenes, acrylates, and methacrylates. |

| Solvent | A solvent that solubilizes all components of the reaction. |

| Temperature | Typically between room temperature and 100 °C. |

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using an N-acylated this compound Initiator (Illustrative)

Step 1: Synthesis of the Initiator (N-(2-bromoallyl)acetamide)

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: ATRP of MMA

-

To a Schlenk flask, add Cu(I)Br (1.0 eq relative to initiator) and the appropriate ligand (e.g., PMDETA, 1.0 eq).

-

Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas.

-

Add the monomer (MMA, e.g., 100 eq) and the solvent (e.g., anisole) via a deoxygenated syringe.

-

Add the initiator, N-(2-bromoallyl)acetamide (1.0 eq), to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Monitor the polymerization by taking samples periodically and analyzing by ¹H NMR and GPC.

-

Terminate the polymerization by exposing the reaction mixture to air.

-

Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.

This compound as a Functional Monomer

This compound can also be polymerized directly, or copolymerized with other monomers, to introduce both amine and vinyl bromide functionalities along the polymer backbone. These pendant groups can be further modified post-polymerization to create functional materials for a variety of applications, including drug delivery, gene therapy, and catalysis. The polymerization of this compound itself can be challenging due to the potential for side reactions, and often requires protection of the amine group prior to polymerization.

Conclusion

This compound is a remarkably versatile and valuable reagent in organic synthesis. Its bifunctional nature provides a convenient platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and functional polymers. The methodologies outlined in this guide, from its synthesis to its application in radical cyclizations, palladium-catalyzed reactions, and controlled polymerizations, highlight the extensive utility of this compound. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the reactivity and applications of this compound is essential for the development of novel and efficient synthetic strategies.

References

-

Bottini, A. T.; Dev, V. This compound. Org. Synth.1967 , 47, 8. [Link]

-

Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001 , 101 (9), 2921–2990. [Link]

-

Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Palladium-Catalyzed Indole Synthesis. Org. Biomol. Chem.2004 , 2, 1833-1844. [Link]

-

Renaud, P.; Sibi, M. P. Radicals in Organic Synthesis; Wiley-VCH: Weinheim, Germany, 2001. [Link]

-

Delépine, M. Sur une nouvelle méthode de préparation des amines primaires. Compt. Rend.1895 , 120, 501-503. [Link]

-

Kamijo, S.; Takeda, A.; Yamamoto, Y. A New Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of 2-(1-Alkynyl)-N-alkylideneanilines. J. Am. Chem. Soc.2000 , 122 (23), 5662–5663. [Link]

-

Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press: New York, 1961. [Link]

Sources

The Delépine Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Bromoallylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromoallylamine

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the development of novel pharmaceutical agents and other specialty chemicals. Its unique structure, incorporating both a reactive primary amine and a vinyl bromide moiety, allows for a diverse range of subsequent chemical transformations. The Delépine reaction offers a classical and reliable method for the synthesis of primary amines, including this compound, from corresponding alkyl halides.[1] This guide provides an in-depth exploration of the synthesis of this compound via the Delépine reaction, focusing on the underlying mechanism, a detailed experimental protocol, and practical considerations for its successful implementation in a laboratory setting.

The Delépine Reaction: A Mechanistic Deep Dive

The Delépine reaction, named after its discoverer Stéphane Marcel Delépine, is a two-step process for the preparation of primary amines from alkyl or benzyl halides.[1] The reaction proceeds through the formation of a quaternary ammonium salt intermediate by reacting the halide with hexamethylenetetramine (also known as hexamine or urotropine), followed by acid-catalyzed hydrolysis to liberate the desired primary amine.[2][3]

Step 1: Formation of the Hexaminium Salt

The first step of the Delépine reaction is a classic SN2 nucleophilic substitution. Hexamethylenetetramine, a cage-like tertiary amine, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. In the synthesis of this compound, the starting material is 2,3-dibromopropene. The allylic carbon bearing a bromine atom is particularly susceptible to nucleophilic attack. The lone pair of electrons on one of the nitrogen atoms of hexamine attacks the primary carbon of 2,3-dibromopropene, displacing the bromide ion as the leaving group. This results in the formation of a quaternary ammonium salt, specifically 2-bromoallylhexaminium bromide.[2] This salt is often insoluble in the reaction solvent, such as chloroform or ethanol, and can be isolated by filtration.[3]

Step 2: Acid Hydrolysis of the Hexaminium Salt

The second and final step is the hydrolysis of the quaternary ammonium salt to yield the primary amine. This is typically achieved by refluxing the salt in a solution of concentrated hydrochloric acid in ethanol.[1] The acidic conditions facilitate the breakdown of the hexamine cage. The intricate mechanism of this hydrolysis involves a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the primary amine (as its hydrochloride salt), formaldehyde (which can form an acetal with ethanol), and ammonium chloride.[2][3] Subsequent neutralization with a base liberates the free primary amine.

Visualizing the Reaction Mechanism

Caption: The Delépine reaction mechanism for this compound synthesis.

A Validated Experimental Protocol for this compound Synthesis

The following protocol is adapted from a well-established procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible synthetic methods.[4]

Part A: Synthesis of 2-Bromoallylhexaminium Bromide

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with a solution of hexamethylenetetramine in a suitable solvent like chloroform.

-

Addition of Alkyl Halide: Add 2,3-dibromopropene dropwise to the stirred hexamine solution at a controlled rate. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours to ensure complete formation of the quaternary ammonium salt.

-

Isolation of Intermediate: The 2-bromoallylhexaminium bromide will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The crude salt can be air-dried.

Part B: Hydrolysis to this compound

-

Hydrolysis Setup: In a large round-bottom flask, dissolve the crude 2-bromoallylhexaminium bromide in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for an extended period (e.g., overnight) to ensure complete hydrolysis of the hexaminium salt. During this time, ammonium chloride will precipitate as a white solid.

-

Workup - Step 1 (Removal of Byproducts): After cooling the reaction mixture, remove the precipitated ammonium chloride by filtration.

-

Workup - Step 2 (Concentration): Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Workup - Step 3 (Neutralization and Extraction): Dissolve the remaining aqueous residue in water and cool it in an ice bath. Carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic. This will liberate the free this compound, which may separate as an oil. Extract the product into a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent by rotary evaporation. The crude this compound can then be purified by vacuum distillation to yield the final product as a colorless liquid.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,3-Dibromopropene | [4] |

| Reagent | Hexamethylenetetramine | [4] |

| Intermediate | 2-Bromoallylhexaminium Bromide | [4] |

| Intermediate Yield | 86-91% | [4] |

| Final Product | This compound | [4] |

| Overall Yield | 59-72% | [4] |

| Boiling Point | 65–68 °C at 100 mmHg | [4] |

| Refractive Index (n_D^25) | 1.5075–1.5085 | [4] |

Field-Proven Insights and Causality Behind Experimental Choices

-

Choice of Starting Material: 2,3-dibromopropene is an ideal substrate as the primary allylic bromide is significantly more reactive towards SN2 substitution than the vinylic bromide, ensuring regioselective formation of the desired hexaminium salt.

-

Solvent Selection: Chloroform is often used for the salt formation due to the good solubility of the reactants and the poor solubility of the resulting quaternary ammonium salt, which facilitates its isolation.[3] However, due to the toxicity of chloroform, alternative, greener solvents are being explored.

-

Acidic Hydrolysis Conditions: The use of concentrated hydrochloric acid in ethanol is crucial for the efficient cleavage of the robust hexamine cage structure. The ethanolic solution helps to maintain the homogeneity of the reaction mixture during the initial stages of hydrolysis.[4]

-

Workup Strategy: The multi-step workup is designed to systematically remove byproducts. The initial filtration removes the bulk of the ammonium chloride. Concentration removes the volatile solvent. Basification is necessary to deprotonate the amine hydrochloride salt and isolate the free amine. Finally, vacuum distillation is a standard and effective method for purifying liquid amines.[4]

Self-Validating Systems: Ensuring Purity and Identity

The successful synthesis of this compound can be validated at several stages:

-

Intermediate Characterization: The melting point of the isolated 2-bromoallylhexaminium bromide can be compared to the literature value to assess its purity.

-

Final Product Analysis: The purity of the distilled this compound can be confirmed by gas chromatography (GC). Its identity can be unequivocally established using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The refractive index is also a useful physical constant for characterization.[4]

Safety Considerations

-

2,3-Dibromopropene: This starting material is a lachrymator and should be handled with care in a well-ventilated fume hood.[5] It is harmful if swallowed or inhaled and causes serious eye damage.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

-

This compound: The product is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[8] All handling should be performed in a fume hood.

-

General Precautions: The use of concentrated acids and bases requires careful handling. The reaction should be monitored for any signs of uncontrolled exothermicity.

Conclusion

The Delépine reaction provides a robust and scalable method for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for a successful and safe synthesis. The versatility of this compound as a synthetic intermediate ensures the continued relevance of this classic named reaction in modern organic chemistry and drug discovery.

References

-

Bottini, A. T.; Dev, V. This compound. Org. Synth.1962 , 42, 13. DOI: 10.15227/orgsyn.042.0013. [Link]

-

Bottini, A. T.; Olsen, R. E. n-(2-bromoallyl)ethylamine. Org. Synth.1962 , 42, 11. DOI: 10.15227/orgsyn.042.0011. [Link]

-

ResearchGate. Delépine amine synthesis. [Link]

-

Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. [Link]

-

Organic Chemistry Portal. Delepine Reaction. [Link]

-

Wikipedia. Delépine reaction. [Link]

-

PubChem. This compound. [Link]

-

YouTube. Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. [Link]

-

Furman University. Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]

- Google Patents. Production of alcohols by hydrolysis of alkyl bromides.

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. [Link]

-

Organic Syntheses. 2,3-dibromopropene. [Link]

Sources

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Delepine reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C3H6BrN | CID 23374 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Management of 2-Bromoallylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Innovative Chemistry

2-Bromoallylamine is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its unique trifunctional nature—possessing an amine, a vinyl bromide, and an allyl group—renders it a versatile building block for the construction of complex molecular architectures. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide is intended to provide senior application scientists and laboratory professionals with the technical knowledge and practical guidance required to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental work.

Section 1: Physicochemical Properties and Intrinsic Reactivity

A foundational understanding of a chemical's properties is the first line of defense against potential hazards.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₆BrN | PubChem[1] |

| Molecular Weight | 135.99 g/mol | PubChem[1] |

| CAS Number | 6943-51-7 | PubChem[1] |

| Appearance | Colorless to red-brown oil | Organic Syntheses[2] |

| Boiling Point | 65-68 °C at 100 mmHg | Organic Syntheses[2] |

Note on Stability: this compound is known to discolor over time, even when stored at low temperatures and protected from light.[2] This suggests a propensity for gradual decomposition or polymerization.

Structural and Reactivity Insights

The chemical behavior of this compound is dictated by its constituent functional groups. Understanding their interplay is crucial for predicting potential hazards.

-

Allyl Amine Moiety: The primary amine group renders the molecule basic and nucleophilic. It will react exothermically with acids.[3] The allylic C-N bond is also susceptible to cleavage.

-

Vinyl Bromide Group: The presence of a halogen on a double bond makes it susceptible to a variety of reactions, including coupling and addition reactions. The bromine atom also makes it a halogenated organic compound, with implications for disposal.[4]

-

Alkene Functionality: The double bond can undergo polymerization, particularly under conditions of heat, light, or in the presence of radical initiators. This is a critical consideration, as uncontrolled polymerization can be highly exothermic and potentially explosive.[4]

Section 2: Hazard Identification and Risk Assessment

A comprehensive understanding of the hazards associated with this compound is essential for a thorough risk assessment.

GHS Classification

Based on data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

In-Depth Hazard Analysis

-

Corrosivity: The classification as Skin Corrosion Category 1B indicates that this substance can cause irreversible damage to the skin and eyes upon contact.[1] This necessitates the use of robust personal protective equipment and immediate and thorough decontamination in case of exposure.

-

Flammability: As a flammable liquid, this compound presents a fire hazard. Vapors can form explosive mixtures with air. All work should be conducted away from ignition sources.

-

Reactivity and Instability: There are documented instances of haloallylamines undergoing violent polymerization during distillation at atmospheric pressure.[4] This highlights the thermal instability of the compound. Reactions should be carefully monitored for temperature changes, and distillation should always be performed under reduced pressure.

-

Toxicity and Irritation: In addition to its corrosive effects, the compound is a respiratory irritant.[1] Inhalation of vapors should be strictly avoided by working in a certified chemical fume hood.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and use in reactions, must be performed within the fume hood to prevent inhalation of vapors.

Personal Protective Equipment (PPE)

Given the severe skin and eye irritation potential, a comprehensive PPE ensemble is required.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.

-

Hand Protection: Due to the lack of specific glove resistance data for this compound, a conservative approach is necessary. Double gloving is recommended. Based on the chemical's structure (halogenated amine), suitable glove materials would include:

-

Inner Glove: A thin, disposable nitrile glove.

-

Outer Glove: A heavier, chemical-resistant glove such as butyl rubber or neoprene. Butyl rubber offers good resistance to a wide range of chemicals, including acids, bases, and polar organic compounds, but performs poorly with halogenated solvents.[2] Neoprene provides good all-around protection against acids, bases, and some organic solvents.[2] Given that this compound is a halogenated organic, yet also an amine, careful consideration is needed. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

-

-

Body Protection: A flame-resistant lab coat is required. An apron made of a chemically resistant material like neoprene or butyl rubber should be worn over the lab coat when handling significant quantities.

-

Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory.

Incompatible Materials

Due to its reactive nature, this compound should be stored and handled separately from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids: Violent neutralization reactions can occur.

-

Bases: While an amine itself, strong bases can promote decomposition or polymerization.

-

Metals: Some metals can catalyze decomposition or polymerization.

Section 4: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage

-

Store in a cool, dry, well-ventilated area, away from incompatible materials.

-

Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and polymerization.

-

Store away from heat, sparks, and open flames.

-

As the compound is known to discolor over time, storage at reduced temperatures (e.g., in a refrigerator) is advisable.[2]

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4]

-

Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent paper), in a dedicated, clearly labeled, and sealed waste container.[5]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, corrosive).[5]

-

Disposal Route: Do not dispose of down the drain or in regular trash.[4] All waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the immediate area.

-

Alert others and activate the nearest fire alarm.

-

Close the doors to the laboratory to contain the vapors.

-

Call emergency services and provide them with the chemical name and location of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

-

Exposure and First Aid

Immediate action is critical in the event of personal exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

This compound is a potent tool in the arsenal of the modern chemist. Its safe and effective use hinges on a deep respect for its inherent reactivity and hazards. By integrating the principles and protocols outlined in this guide into your laboratory's standard operating procedures, you can foster a culture of safety that protects researchers and enables the pursuit of scientific innovation.

References

-

Organic Syntheses. This compound. [Link]

-

PubChem. This compound. National Institutes of Health. [Link]

-

Environmental Health and Safety, University of California, Berkeley. Glove Selection Guide. [Link]

-

International Labour Organization. ALLYLAMINE. International Chemical Safety Cards. [Link]

-

European Chemicals Agency. Bromine - Substance Information. [Link]

-

GOV.UK. What to do in a chemical emergency. [Link]

-

Washington State University Spokane. GLOVE SELECTION CHART. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

TU Delft. Glove Selection and Usage. [Link]

-

American Chemical Society. Guide for Chemical Spill Response. [Link]

-

Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

-

European Chemicals Agency. C&L Inventory. [Link]

-

Emergency and Safety Services. Glove Selection Page 1 of 20. [Link]

-

Environmental Marketing Services. Waste Disposal in Laboratory. [Link]

-

Chementors. Changes have been added to the CLP regulation for harmonized classifications and labeling. [Link]

-

DGUV. The REACH Chemical Regulation and OS&H: Classification and labelling inventory. [Link]

-

Enhesa. C&L Inventory. [Link]

-

Walchem. Chemical Compatibility Chart. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

-

Active Biopharma. This compound|6943-51-7. [Link]

-

Environmental Health and Safety, OSHA. OSHA Glove Selection Chart. [Link]

-

Gloves Chemical Resistance Chart. Gloves Chemical Resistance Chart. [Link]

-

Master Organic Chemistry. Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. [Link]

-

Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]

-

The Glove Guru. Butyl Gloves. [Link]

-

European Chemicals Agency. Search for chemicals. [Link]

-

CHEMICAL GLOVE RESISTANCE GUIDE. CHEMICAL GLOVE RESISTANCE GUIDE. [Link]

-

Log In. Hazardous Waste Management Manual. [Link]

-

European Chemicals Agency. Substance Information. [Link]

Sources

Spectroscopic Profile of 2-Bromoallylamine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromoallylamine (C₃H₆BrN).[1] As a valuable bifunctional molecule in organic synthesis, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational reference for the characterization of this compound. The synthesis and key safety data are also briefly addressed to provide a comprehensive overview.

Introduction to this compound

This compound, also known as 2-bromo-2-propen-1-amine, is a reactive organic compound featuring a primary amine, a vinyl bromide, and an alkene functional group. This unique combination of functionalities makes it a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles and other complex organic molecules. Its molecular weight is 135.99 g/mol .[1]

Due to its potential as a lachrymator and skin irritant, appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this compound.[2]

Synthesis of this compound

A common and effective method for the preparation of this compound is through the Delépine reaction.[2] This multi-step synthesis involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form the quaternary ammonium salt, 2-bromoallylhexaminium bromide. Subsequent acidic hydrolysis of this salt yields this compound.[2]

Experimental Protocol: Synthesis via the Delépine Reaction[2]

-

Formation of 2-Bromoallylhexaminium bromide:

-

A solution of hexamethylenetetramine in chloroform is heated to reflux.

-

2,3-dibromopropene is added dropwise to the refluxing solution.

-

The reaction mixture is stirred under reflux for several hours and then allowed to stand overnight.

-

The precipitated product, 2-bromoallylhexaminium bromide, is collected by filtration.

-

-

Hydrolysis to this compound:

-

The crude 2-bromoallylhexaminium bromide is dissolved in a warm solution of ethanol, water, and concentrated hydrochloric acid.

-

The mixture is allowed to stand for 24 hours, during which ammonium chloride precipitates.

-

After removing the precipitate by filtration, the mother liquor is concentrated and any further precipitate is removed.

-

The filtrate is evaporated to dryness, and the residue is dissolved in water.

-

The aqueous solution is made strongly alkaline with sodium hydroxide solution.

-

The resulting this compound is extracted with ether, dried over potassium carbonate, and purified by distillation.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on established principles of NMR, IR, and MS.

Molecular Structure with Atom Numbering:

Caption: Predicted fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known structure of the molecule and the established principles of spectroscopic analysis for the functional groups present. This guide serves as a valuable resource for scientists working with this compound, enabling confident identification and quality control in research and development settings.

References

-

Organic Syntheses Procedure. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23374, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 12). Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 12). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

The Solubility Profile of 2-Bromoallylamine: A Technical Guide for Researchers

Abstract

2-Bromoallylamine (C₃H₆BrN) is a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective application in reaction engineering, purification, and formulation development. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of this compound solubility. In the absence of extensive published quantitative data, this document emphasizes the underlying physicochemical principles governing its solubility and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools required to confidently work with this versatile reagent.

Introduction: The Physicochemical Landscape of this compound

This compound is a primary amine featuring a vinyl bromide moiety. Its molecular structure dictates a unique combination of polarity and reactivity, which in turn governs its solubility characteristics. The presence of the amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding, while the bromoalkene component contributes to its molecular weight and introduces halogen-bonding potential. The overall solubility of this compound in a given solvent is the result of a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool; polar solvents are generally expected to be more effective at solvating polar solutes, and non-polar solvents are better suited for non-polar solutes.[1][2]

The amine functional group imparts a basic character to the molecule, allowing it to be protonated in acidic media to form the corresponding ammonium salt. This transformation dramatically increases the polarity of the molecule, thereby enhancing its solubility in polar solvents like water.

Theoretical Framework for Solubility Prediction

The solubility of this compound in an organic solvent is determined by the balance of energy required to overcome solute-solute and solvent-solvent interactions against the energy released from the formation of solute-solvent interactions.[3] The key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating this compound.[4]

-

Dipole-Dipole Interactions: The polar C-Br and C-N bonds in this compound create a net molecular dipole. Polar aprotic solvents, such as acetone and ethyl acetate, will interact favorably with these dipoles.

-

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area. Non-polar solvents like hexane and toluene will primarily interact with this compound through these weaker forces.[4]

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made.

Diagram of Intermolecular Forces

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

While quantitative data is scarce, a predicted solubility profile can be constructed based on the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the amine group of this compound. |

| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. Synthesis procedures indicate solubility in chloroform and ether, suggesting good compatibility with moderately polar solvents.[4][5][6] |

| Non-Polar | Hexane, Toluene | Low | Interactions are limited to weaker van der Waals forces. The polar amine and bromo groups will limit solubility in highly non-polar environments. |

| Aqueous (Acidic) | Dilute HCl, Dilute H₂SO₄ | High | The basic amine group will be protonated to form a highly polar ammonium salt, which is readily soluble in water. |

| Aqueous (Neutral) | Water | Low to Moderate | The ability to form hydrogen bonds with water is counteracted by the non-polar hydrocarbon backbone and the bromine atom. Synthesis procedures suggest it forms a separate phase from water, indicating limited miscibility.[5] |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined using a suitable analytical method.

Diagram of the Shake-Flask Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector. Alternatively, acid-base titration can be used.

Procedure:

-

Preparation:

-

Accurately prepare stock solutions of this compound in the solvent of interest for calibration purposes.

-

To a series of vials, add a measured volume (e.g., 5.0 mL) of the selected organic solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial, ensuring that a visible amount of undissolved liquid remains.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a syringe filter. This step is crucial to prevent any undissolved solute from being transferred.

-

Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC, HPLC, or titration).

-

For GC or HPLC, construct a calibration curve by plotting the analytical response versus the concentration of the prepared standard solutions.

-

For acid-base titration, titrate the diluted aliquot with a standardized acid solution using a suitable indicator.

-

-

Calculation:

-

From the calibration curve or titration data, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety Considerations

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It may also cause respiratory irritation.[5] All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This guide provides a robust and detailed experimental framework based on the shake-flask method, empowering researchers to generate reliable and accurate solubility data tailored to their specific applications. The systematic application of this protocol will not only facilitate the optimization of reaction and purification processes but also contribute valuable physicochemical data to the broader scientific community, enabling more effective utilization of this compound in the advancement of chemical synthesis and drug discovery.

References

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Bottini, A. T., & O'Rell, M. K. (1967). This compound. Organic Syntheses, 47, 14. doi:10.15227/orgsyn.047.0014[5]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][1][7]

-

Chemistry LibreTexts. (2020). Intermolecular Forces and Solubilities. Retrieved from [Link][1]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link][6]

- Fogg, P. G. T. (1984). Ammonia Solubilities.

- Palmer, D. A., & van Eldik, R. (1983). The chemistry of metal carbonato and carbon dioxide complexes. Chemical Reviews, 83(6), 651-731.

-

Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link][2]

-

ResearchGate. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

-

ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

-

YouTube. (2025). How Do Intermolecular Forces Govern Solubility?. Retrieved from [Link][4]

-

Royal Society of Chemistry. (n.d.). Supplementary Informations. Retrieved from [Link]

-

OpenStax. (2023). Reactions of Arylamines. Retrieved from [Link]

-

University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

MDPI. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Retrieved from [Link]

-

Quora. (2020). How do intermolecular forces influence solubility?. Retrieved from [Link][3]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Delepine reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Delépine reaction - Wikipedia [en.wikipedia.org]

- 7. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of 2-Bromoallylamine: Navigating the Dichotomy of Allyl and Amine Functionalities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallylamine is a bifunctional molecule that presents a fascinating case study in chemoselectivity, offering a rich landscape for synthetic exploration. Its structure, featuring a nucleophilic primary amine and an electrophilic allyl bromide, allows for a diverse range of transformations. This guide provides an in-depth analysis of the reactivity of these two functional groups, the electronic and steric factors governing their interplay, and strategies for selectively harnessing their synthetic potential. By understanding the causality behind experimental choices, researchers can unlock the utility of this versatile building block in the synthesis of novel heterocycles, functionalized amines, and other complex molecular architectures.

The Inherent Reactivity of the Allyl and Amine Groups

The reactivity of this compound is best understood by first considering the individual characteristics of its constituent functional groups.

The Allyl Bromide Moiety: An Electrophilic Hub

The allyl bromide group is a potent electrophile, susceptible to a variety of transformations. Its reactivity is primarily dictated by the weak carbon-bromine bond and the ability of the adjacent double bond to stabilize intermediates.

-

Nucleophilic Substitution (S_N2 and S_N2'): The C-Br bond is readily cleaved by nucleophiles. Direct attack at the carbon bearing the bromine results in a standard S_N2 displacement. Alternatively, nucleophilic attack can occur at the γ-carbon of the allyl system, leading to an S_N2' reaction with allylic rearrangement. The regioselectivity of this attack is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

-

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionality makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form substituted allylic amines.

-

Heck Reaction: Coupling with alkenes to generate more complex diene systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.

-

-

Radical Reactions: The allylic position is susceptible to radical-mediated reactions, although these are less commonly employed for functionalization compared to nucleophilic and transition-metal-catalyzed methods.

The Amine Group: A Nucleophilic and Basic Center

The primary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.[1]

-

Basicity: The amine can be protonated by acids to form an ammonium salt. This property is crucial for understanding its behavior in different reaction media and for purification strategies.

-

Nucleophilicity: The lone pair can attack a wide range of electrophiles, including:

-

Alkylating agents: Reaction with alkyl halides leads to the formation of secondary, tertiary, and eventually quaternary ammonium salts. This intermolecular reactivity can compete with reactions at the allyl bromide site.[1][2][3]

-

Acylating agents: Reaction with acid chlorides or anhydrides to form amides.

-

Carbonyl compounds: Condensation with aldehydes and ketones to form imines.

-

The Interplay of Reactivity: Chemoselectivity in this compound

The synthetic utility of this compound hinges on the ability to control the chemoselectivity of its reactions. The competition between the nucleophilic amine and the electrophilic allyl bromide, as well as the potential for intramolecular reactions, presents both a challenge and an opportunity.

Electronic and Steric Influences

The two functional groups in this compound are not electronically isolated. The electron-withdrawing inductive effect of the bromine atom can slightly decrease the electron density of the double bond and, to a lesser extent, the nucleophilicity of the amine.[4] Conversely, the amine group can influence the reactivity of the allyl bromide, though this effect is generally less pronounced.

Steric hindrance also plays a role. The primary amine is relatively unhindered, making it a readily accessible nucleophile. The approach of a nucleophile to the allyl bromide can be influenced by the conformation of the molecule.

Strategies for Chemoselective Functionalization

Achieving selective functionalization of either the amine or the allyl bromide group requires careful consideration of reaction conditions and, often, the use of protecting groups.

To favor reactions at the amine, one can exploit its inherent nucleophilicity under conditions that do not activate the allyl bromide.

-

N-Alkylation and N-Acylation: In the absence of a strong base that might promote elimination or intramolecular cyclization, the amine can be selectively alkylated or acylated. However, over-alkylation to secondary and tertiary amines is a common side reaction.[1][2][3]

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

To achieve selective reaction at the allyl bromide moiety, the nucleophilicity of the amine must be suppressed. This is most effectively accomplished through the use of a protecting group.

-

N-Protection: The most common strategy for deactivating the amine is to protect it as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are readily installed and removed and effectively render the nitrogen non-nucleophilic, allowing for a wide range of transformations at the allyl bromide site.[3]

Diagram 1: General workflow for selective C-functionalization.

Under basic conditions, this compound can undergo intramolecular nucleophilic attack of the amine on the allyl bromide. This can lead to the formation of strained, yet synthetically valuable, heterocyclic structures.

-

Synthesis of 2-Methyleneaziridine: Treatment of N-substituted 2-bromoallylamines with a strong, non-nucleophilic base such as sodium amide can induce an intramolecular S_N2 reaction to form 2-methyleneaziridines.[5] These strained heterocycles are versatile intermediates for further synthetic transformations.

Diagram 2: Intramolecular cyclization to form 2-methyleneaziridine.

Data on Chemoselective Reactions

The following table summarizes representative examples of chemoselective reactions involving this compound derivatives, highlighting the conditions that favor either N- or C-functionalization.

| Entry | Substrate | Reagent(s) | Conditions | Product Type | Yield (%) | Reference |

| 1 | This compound | (Boc)₂O, Et₃N | CH₂Cl₂, 0 °C to rt | N-Boc-2-bromoallylamine | >95 | [6] (representative) |

| 2 | N-Boc-2-bromoallylamine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 80 °C | N-Boc-2-phenylallylamine | 70-85 | [7] (analogous) |

| 3 | N-Boc-2-bromoallylamine | Styrene, Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C | N-Boc-2-(styryl)allylamine | 60-75 | [8] (analogous) |

| 4 | N-Benzyl-2-bromoallylamine | NaNH₂ | liq. NH₃, -33 °C | 1-Benzyl-2-methyleneaziridine | High | [5] |

Experimental Protocols

The following protocols are provided as examples of key transformations involving this compound.